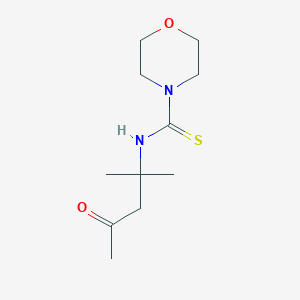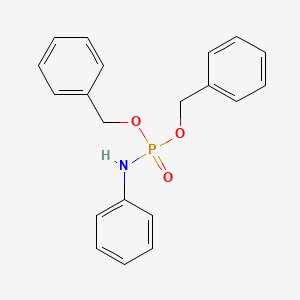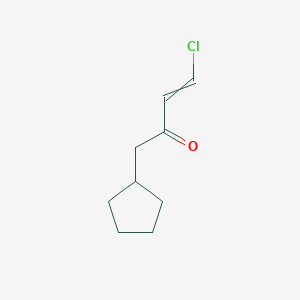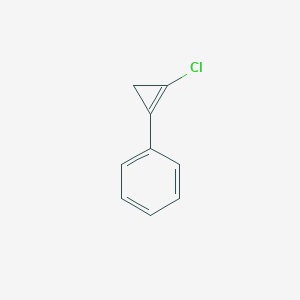
Benzene, (2-chloro-1-cyclopropen-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (2-chloro-1-cyclopropen-1-yl)- is an organic compound characterized by a benzene ring substituted with a 2-chloro-1-cyclopropen-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (2-chloro-1-cyclopropen-1-yl)- typically involves the reaction of benzene with a suitable cyclopropene derivative under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-chloro-1-cyclopropene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of Benzene, (2-chloro-1-cyclopropen-1-yl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, (2-chloro-1-cyclopropen-1-yl)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form cyclopropane derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a catalyst.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) under elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) in acidic or basic conditions.
Major Products Formed
EAS: Bromobenzene derivatives, nitrobenzene derivatives.
Nucleophilic Substitution: Phenolic compounds.
Oxidation: Quinones.
Aplicaciones Científicas De Investigación
Benzene, (2-chloro-1-cyclopropen-1-yl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, (2-chloro-1-cyclopropen-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The cyclopropenyl group can also participate in ring-opening reactions, generating reactive intermediates that can further interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Benzene, (1-methyl-2-cyclopropen-1-yl)-: Similar structure but with a methyl group instead of a chloro group.
Benzene, (2-cyclopropen-1-yl)-: Lacks the chloro substituent.
Chlorobenzene: Contains a chloro group but lacks the cyclopropenyl group.
Uniqueness
Benzene, (2-chloro-1-cyclopropen-1-yl)- is unique due to the presence of both a chloro and a cyclopropenyl group, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.
Propiedades
Número CAS |
56895-70-6 |
|---|---|
Fórmula molecular |
C9H7Cl |
Peso molecular |
150.60 g/mol |
Nombre IUPAC |
(2-chlorocyclopropen-1-yl)benzene |
InChI |
InChI=1S/C9H7Cl/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
UXPWUAQWWJDDNT-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C1Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


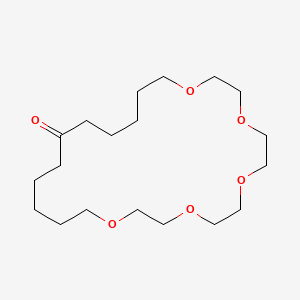
![N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14624171.png)
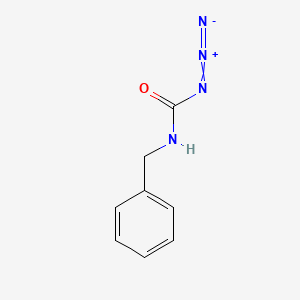
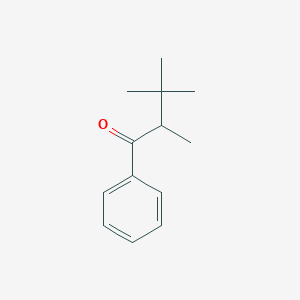
![4-[4-(Pentyloxy)piperidine-1-sulfonyl]benzene-1-sulfonamide](/img/structure/B14624182.png)
![1-[2-(4-Fluorophenyl)decyl]imidazole;nitric acid](/img/structure/B14624184.png)
![3,3'-[(Pyridin-4-yl)methylene]bis(5-methoxy-1H-indole)](/img/structure/B14624189.png)
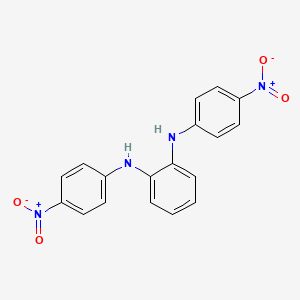
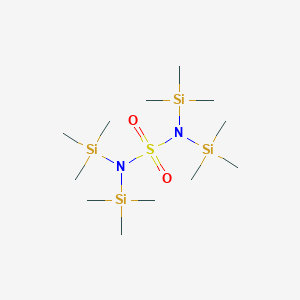
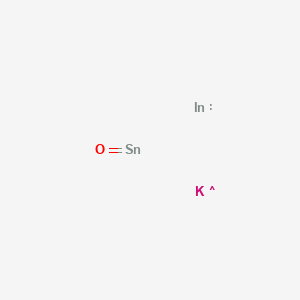
![2-[(2,2-Dimethylpropanoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14624211.png)
